

Application Notes and Protocols: Tandem Mass Spectrometry in Forensic Toxicology

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Compound of Interest

Compound Name: *N,N-Diethylpentylone hydrochloride*

Cat. No.: B593733

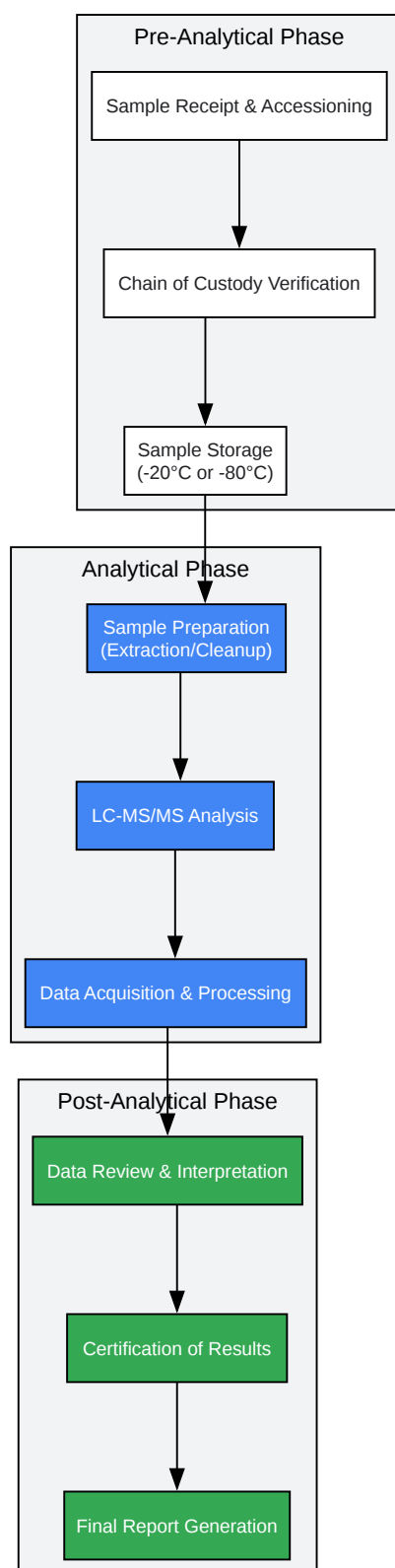
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Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable and powerful analytical tool in modern forensic toxicology.^[1] Its high sensitivity and selectivity allow for the accurate identification and quantification of a wide array of xenobiotics, including drugs of abuse, pharmaceuticals, and their metabolites, in complex biological matrices.^{[2][3]} This technique offers significant advantages over traditional methods like immunoassays, providing lower limits of detection, reduced interferences, and the ability to screen for a much broader range of substances simultaneously.^{[1][4]} These application notes provide detailed protocols for the analysis of various drug panels in common forensic matrices, offering a guide for researchers, scientists, and drug development professionals.

General Workflow in Forensic Toxicology

The overall process in a forensic toxicology laboratory, from receiving a sample to delivering a final report, involves several critical stages. Each step must be meticulously documented and controlled to ensure the integrity and legal defensibility of the results.

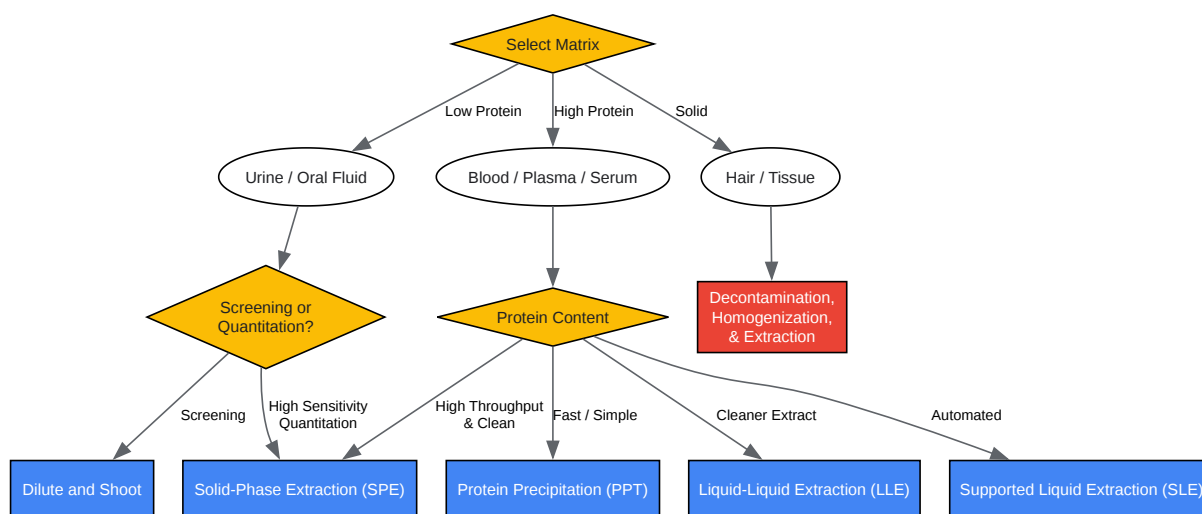


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Figure 1: General workflow in a forensic toxicology laboratory.

Experimental Protocols: Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest before LC-MS/MS analysis.[2][5] The choice of method depends on the sample matrix, the properties of the target analytes, and the desired sensitivity.[6]



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